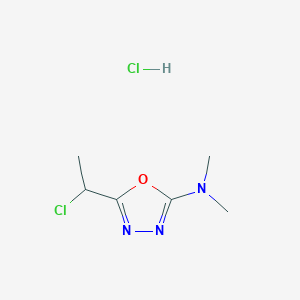
(Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in B-cell receptor signaling, and its inhibition has been shown to be effective against various B-cell malignancies.
Wirkmechanismus
(Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide binds to the active site of BTK and inhibits its activity, thereby preventing downstream signaling events in B-cell receptor signaling. This leads to the inhibition of B-cell proliferation and survival, ultimately resulting in cell death.
Biochemical and Physiological Effects:
(Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide has been shown to selectively target BTK, with minimal off-target effects on other kinases. It has demonstrated potent inhibition of BTK activity, leading to decreased B-cell proliferation and survival. (Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide has also been shown to enhance the activity of other drugs, such as venetoclax, leading to synergistic effects in killing cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide is its high selectivity for BTK, which reduces the risk of off-target effects. Its potency and effectiveness have also been demonstrated in preclinical studies, making it a promising candidate for further research and development. However, one limitation is its potential toxicity at high doses, which requires further investigation.
Zukünftige Richtungen
There are several potential future directions for (Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide research. One area of focus could be the development of combination therapies with other drugs, such as venetoclax or rituximab, to enhance its effectiveness. Another area of interest could be the investigation of (Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide in other B-cell malignancies, such as Waldenstrom macroglobulinemia or multiple myeloma. Additionally, further studies are needed to determine the optimal dosage and dosing schedule for (Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide, as well as its potential toxicities and side effects.
Synthesemethoden
The synthesis of (Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The process has been optimized to achieve high yields and purity, making (Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide a viable candidate for further research and development.
Wissenschaftliche Forschungsanwendungen
(Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. Its effectiveness has been demonstrated both as a monotherapy and in combination with other drugs, such as venetoclax and rituximab.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c19-13-15(17(23)21-18-20-8-11-24-18)12-14-4-6-16(7-5-14)22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10H2,(H,20,21,23)/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJSWTFQODKKGJ-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC=C(C=C2)/C=C(/C#N)\C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-Cyano-3-(4-piperidin-1-ylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B2988559.png)


![3-phenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2988563.png)


![6-Tert-butyl-2-[1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2988567.png)

![3-(4-Methoxyphenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2988572.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2988574.png)
![2-[(4-bromobenzyl)sulfanyl]-5-(1-methyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole](/img/structure/B2988575.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B2988576.png)